N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride
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Overview
Description
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is a chemical compound that belongs to the class of sulfonamides. It features a benzene ring substituted with a piperazine group and a sulfonamide group, along with a methyl group on the nitrogen atom of the piperazine ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(piperazin-1-yl)benzene-1-sulfonamide as the starting material.
Methylation Reaction: The piperazine nitrogen is methylated using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).
Acid Addition: The resulting product is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods:
Batch Process: The synthesis is often carried out in a batch process where the reactants are mixed in a reactor, and the reaction conditions (temperature, pressure, and time) are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using crystallization techniques to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The piperazine ring can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; bromine (Br2) and iron (III) bromide (FeBr3) for bromination.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for nucleophilic substitution.
Major Products Formed:
Nitrobenzene: from nitration.
Bromobenzene: from bromination.
Amines: from reduction of the piperazine ring.
Scientific Research Applications
N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can act as a competitive inhibitor for certain enzymes, while the piperazine ring can interact with receptors in the central nervous system. The exact mechanism of action depends on the specific biological system and the target molecule.
Comparison with Similar Compounds
Sulfonamide Antibiotics: These compounds also contain sulfonamide groups and are used as antibiotics.
Piperazine Derivatives: Other piperazine derivatives are used in various pharmaceutical applications.
Uniqueness: N-methyl-4-(piperazin-1-yl)benzene-1-sulfonamide dihydrochloride is unique due to its specific structural features, which allow it to interact with biological targets in a distinct manner compared to other sulfonamides and piperazine derivatives.
Properties
IUPAC Name |
N-methyl-4-piperazin-1-ylbenzenesulfonamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.2ClH/c1-12-17(15,16)11-4-2-10(3-5-11)14-8-6-13-7-9-14;;/h2-5,12-13H,6-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNJEMYWYRVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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